N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide

Catalog No.
S3123190
CAS No.
1203259-46-4
M.F
C14H25N5O
M. Wt
279.388
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino...

CAS Number

1203259-46-4

Product Name

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-methylbutanamide

Molecular Formula

C14H25N5O

Molecular Weight

279.388

InChI

InChI=1S/C14H25N5O/c1-5-15-12-9-13(19-11(4)18-12)16-6-7-17-14(20)8-10(2)3/h9-10H,5-8H2,1-4H3,(H,17,20)(H2,15,16,18,19)

InChI Key

MXIIDYCPQRFNLM-UHFFFAOYSA-N

SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC(C)C

solubility

not available

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide is a complex organic compound characterized by its unique structure, which includes a pivalamide group linked to a pyrimidine derivative. The presence of an ethylamino substituent at the 6-position of the pyrimidine ring enhances its potential biological activity. This compound is of significant interest in medicinal chemistry due to its potential interactions with biological targets, which may lead to therapeutic applications.

, including:

  • Oxidation: Utilizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Involving the replacement of functional groups under appropriate conditions.

These reactions are crucial for modifying the compound to improve its biological properties or to synthesize analogs for further study.

Research indicates that compounds with similar structural features often exhibit significant biological activity. N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide may act as an enzyme inhibitor or have applications in cancer treatment. The ethylamino and pivalamide groups may enhance binding affinity for specific biological targets, such as kinases or enzymes involved in cellular signaling pathways.

The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide typically involves several steps:

  • Formation of the Pyrimidine Ring: This can be achieved through the reaction of ethylamine with 2-methylpyrimidine-4-amine.
  • Attachment of the Ethylamino Group: The ethylamino group is introduced by reacting the pyrimidine derivative with ethylamine in the presence of a suitable catalyst.
  • Formation of the Amide Group: The final step involves reacting with propionyl chloride to form the desired amide .

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide has several applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential antimicrobial and antiviral properties.
  • Medicine: Explored for therapeutic effects, including anti-inflammatory and anticancer activities.
  • Industry: Applied in developing new materials and chemical processes.

The mechanism of action for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide involves its interaction with specific molecular targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzymes related to inflammation or cancer progression, showcasing its potential as a therapeutic agent.

Several compounds share structural similarities with N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide:

Compound NameMolecular FormulaUnique Features
2-(Ethylamino)ethanolC4H11NSimpler structure, primarily used in organic synthesis.
2-Methylpyrimidine-4-amineC6H8N4A pyrimidine derivative with potential biological activity.
N-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzenesulfonamideC15H19F2N5O2SContains fluorinated groups, enhancing bioactivity.

Uniqueness

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide is distinguished by its specific combination of functional groups, which impart unique chemical and biological properties not found in simpler analogs. Its structural complexity allows for targeted interactions with biological systems, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

2.2

Dates

Last modified: 08-18-2023

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